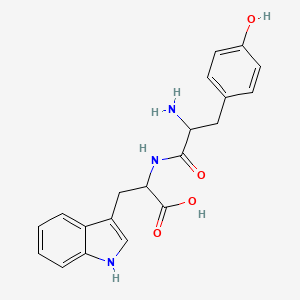
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a chloro group, a thiophene-2-carbonyl group, and a carboxylic acid group
Méthodes De Préparation
The synthesis of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene-2-Carbonyl Group: This step often involves acylation reactions using thiophene-2-carbonyl chloride.
Formation of the Carboxylic Acid Group: This can be introduced through carboxylation reactions or by hydrolysis of ester intermediates.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved can vary depending on the specific application, but generally, the compound’s functional groups play a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid include other benzofuran derivatives with different substituents. For example:
7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound has a benzoyl group instead of a thiophene-2-carbonyl group.
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound lacks the thiophene-2-carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H9ClO4S |
|---|---|
Poids moléculaire |
308.7 g/mol |
Nom IUPAC |
5-chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClO4S/c15-7-4-8-10(14(17)18)6-19-13(8)9(5-7)12(16)11-2-1-3-20-11/h1-5,10H,6H2,(H,17,18) |
Clé InChI |
HZWMCIUQYJVIMM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(O1)C(=CC(=C2)Cl)C(=O)C3=CC=CS3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate](/img/structure/B13868282.png)
![2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile](/img/structure/B13868288.png)
![Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868297.png)

![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)

![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)



![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)


